molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Cat. No.: B1303653
CAS No.: 10397-13-4
M. Wt: 234.08 g/mol
InChI Key: OXCOCPRVQUEIOL-UHFFFAOYSA-N
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Description

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) is a heterocyclic compound with the molecular formula C₉H₇Cl₂N₃O. It is a white to off-white crystalline solid with a melting point of 150–152°C and solubility in organic solvents such as methanol, ethanol, and chloroform . This compound serves as a versatile intermediate in pharmaceuticals (e.g., antiviral, antibacterial agents), agrochemicals (herbicides, insecticides), and organic synthesis (heterocyclic scaffolds) .

Preparation Methods

4-(4,6-Dichloropyrimidin-2-yl)morpholine can be synthesized through the reaction of morpholine with 2,4,6-trichloropyrimidine . The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to facilitate the substitution of chlorine atoms by the morpholine group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(4,6-Dichloropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

PI3K Inhibition

One of the primary applications of 4-(4,6-Dichloropyrimidin-2-yl)morpholine is its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has been linked to potential therapeutic strategies for treating cancer and metabolic disorders .

Cancer Treatment Research

Research has demonstrated that the compound can effectively bind to specific protein targets involved in signal transduction pathways, impacting cellular processes related to cancer biology. Its ability to inhibit PI3K suggests that it may play a role in developing new cancer treatments .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Reaction of Morpholine with 2-Amino-4,6-dichloropyrimidine :
    • This method involves the reaction under controlled conditions with suitable solvents and catalysts to yield the desired compound.
  • Alternative Synthesis Approaches :
    • Various synthetic routes have been explored, including using different starting materials and reaction conditions to optimize yield and purity .

In a study published in Nature Synthesis, researchers investigated the biological activity of this compound as a PI3K inhibitor. The results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The morpholine-pyrimidine core is a common scaffold in medicinal chemistry. Below is a detailed comparison of 4-(4,6-Dichloropyrimidin-2-yl)morpholine with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Formula Melting Point (°C) Solubility
This compound 10397-13-4 Cl at 4,6 positions C₉H₇Cl₂N₃O 150–152 Methanol, Ethanol
4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine 118121-82-7 Cl at 4, CH₃ at 6 C₁₀H₁₀ClN₃O Not reported Not available
4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine 944401-90-5 Cl at 4,6; F at 5 C₉H₆Cl₂FN₃O Not reported Likely similar
4-(5-Bromopyrimidin-2-yl)morpholine Br at 5 C₉H₇BrN₃O Not reported Organic solvents
4-(4,6-Difluoropyrimidin-2-yl)morpholine F at 4,6 C₉H₇F₂N₃O Not reported Polar aprotic solvents

Key Observations :

  • Chlorine vs. Fluorine/Bromine : Chlorine substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki couplings) . Fluorine improves metabolic stability and bioavailability, while bromine acts as a handle for further functionalization .

Kinase Inhibition

  • This compound : Demonstrates 52.1% inhibition of PI3Kβ kinase at 1 μM, outperforming analogs lacking the morpholine group (e.g., compound 3: 11.7% inhibition) .
  • Morpholine-Containing Benzothiazoles : The morpholine moiety enhances kinase inhibitory activity by forming hydrogen bonds with active-site residues .

EP2 Receptor Potentiation

  • Trisubstituted pyrimidines with a morpholine ring (e.g., CID2992168) show higher EP2 receptor potentiation compared to piperidine or pyrrolidine analogs (fold shift of PGE₂ EC₅₀ = 12.5 vs. <2 for piperazine derivatives) .

Antimalarial and Anticancer Activity

  • Compound 75 (4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) : Exhibits fast-acting antimalarial activity (IC₅₀ < 50 nM) due to improved solubility from the morpholine group .
  • CDK2 Inhibitors : Morpholine-pyrimidine hybrids (e.g., compound 29) show submicromolar IC₅₀ values in cancer cell lines .

Biological Activity

4-(4,6-Dichloropyrimidin-2-yl)morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}Cl2_{2}N3_{3}O
  • Molecular Weight : 234.08 g/mol
  • Melting Point : 139.0 - 143.0 °C
  • Boiling Point : 392.9 ± 52.0 °C

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with morpholine in the presence of a suitable solvent and catalyst. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains. This activity suggests its potential as a therapeutic agent in treating infections caused by resistant pathogens.

PI3K Inhibition

One of the most significant biological activities of this compound is its role as a PI3K inhibitor . The inhibition of PI3K is crucial in cancer biology as it affects cell growth and metabolism. Research has demonstrated that this compound can effectively bind to specific protein targets involved in signal transduction pathways, impacting cellular processes such as proliferation and survival.

Case Studies and Research Findings

  • Cancer Cell Studies :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting PI3K activity, leading to reduced cell viability and proliferation rates .
    • A study reported that derivatives similar to this compound displayed sub-micromolar antiproliferative activity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development targeting cancer .
  • Mechanistic Insights :
    • Mechanistic studies indicate that this compound reduces the phosphorylation of key proteins involved in cell cycle regulation, such as retinoblastoma protein, thereby inducing cell cycle arrest .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-(2,6-Dichloropyrimidin-4-yl)morpholine Similar morpholine structureDifferent pyrimidine substitution pattern
4-(4-Chloropyrimidin-2-yl)morpholine Contains only one chlorine atomPotentially different biological activity
6-Chloro-2-morpholino-[4,5'-bipyrimidin]-2'-amine More complex bipyrimidine structureBroader range of biological targets

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

  • Further Derivatization : Modifying the structure may enhance its biological efficacy and selectivity.
  • Clinical Trials : Given its promising preclinical results, advancing to clinical trials could evaluate its therapeutic potential in humans.
  • Broader Applications : Investigating other potential applications beyond oncology, such as its use in treating metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity 4-(4,6-Dichloropyrimidin-2-yl)morpholine?

The synthesis typically involves nucleophilic substitution between morpholine and 4,6-dichloropyrimidine. Key parameters include:

  • Solvent selection : Dichloromethane or methanol is often used to dissolve intermediates and ensure reactivity .
  • Temperature control : Reactions are conducted at room temperature to avoid side reactions from thermal degradation .
  • Purification : Flash column chromatography (eluting with 0–4% methanol in dichloromethane) yields >95% purity, as confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H NMR (e.g., δ 2.43–8.63 ppm) identifies proton environments, such as morpholine ring protons and pyrimidine substituents .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., calc’d [M+1]+ 520; found 520) and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry, particularly for halogen content (Cl) .

Q. What storage conditions are recommended to maintain compound stability?

  • Short-term storage : -4°C in airtight containers to prevent hydrolysis of the dichloropyrimidine moiety .
  • Long-term storage : -20°C under inert gas (argon/nitrogen) to avoid oxidation and moisture absorption .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence reactivity in cross-coupling reactions?

The 4- and 6-chloro groups are critical for Suzuki-Miyaura coupling.

  • Steric effects : Bulky substituents at the 2-position (e.g., trifluoromethyl) reduce reactivity due to steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, facilitating coupling with aryl boronic acids .
  • Methodological validation : Use Pd(PPh3)4 as a catalyst and optimize reaction time (12–24 hrs) to minimize byproducts .

Q. What strategies can resolve contradictions in biological activity data (e.g., IC50 variability)?

  • Assay standardization : Use triplicate runs with internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Data normalization : Reference activity against structurally similar analogs (e.g., Fenclorim derivatives) to contextualize results .

Q. How can researchers design experiments to study interactions with kinase enzymes (e.g., CDK2)?

  • Enzymatic assays : Measure inhibition kinetics using recombinant CDK2/cyclin E and ATP-conjugated substrates. IC50 values are determined via fluorescence polarization .
  • Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes at the ATP-binding pocket .
  • Mutagenesis validation : Introduce point mutations (e.g., D145N in CDK2) to confirm critical binding residues .

Q. Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Intermediate monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and isolate intermediates .
  • Protection/deprotection : Temporarily protect the morpholine nitrogen with Boc groups during pyrimidine functionalization to prevent side reactions .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .
  • Waste disposal : Segregate halogenated waste for incineration by certified hazardous waste handlers .

Properties

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOCPRVQUEIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378175
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-13-4
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-bromoethylether (3.65 g), potassium carbonate (8.29 g), and N,N-dimethylformamide (75 mL) were added to 2-amino-4,6-dichloropyrimidine (2.46 g), and the mixture was refluxed for 3 hours while heated. Subsequently, the reaction mixture was diluted with ethyl acetate, was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed and the resulting residue was purified on a silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 4,6-dichloro-2-(morpholine-4-yl)pyrimidine (985 mg, 28%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine

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